molecular formula C9H16O2 B13808984 5,5-Dimethylhept-3-yne-2,6-diol CAS No. 61228-11-3

5,5-Dimethylhept-3-yne-2,6-diol

Cat. No.: B13808984
CAS No.: 61228-11-3
M. Wt: 156.22 g/mol
InChI Key: KXNQCOMPVJNIQX-UHFFFAOYSA-N
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Description

5,5-Dimethyl-3-heptyne-2,6-diol is an organic compound with the molecular formula C9H16O2 It is characterized by the presence of a triple bond (alkyne) and two hydroxyl groups (diol) on a heptyne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-heptyne-2,6-diol typically involves the alkylation of acetylene derivatives followed by hydroxylation. One common method includes the reaction of 5,5-dimethyl-1-hexyne with formaldehyde in the presence of a base to form the desired diol .

Industrial Production Methods

Industrial production of 5,5-Dimethyl-3-heptyne-2,6-diol may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-3-heptyne-2,6-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting hydroxyl groups to halides.

Major Products

    Oxidation: Formation of 5,5-dimethyl-3-heptanone or 5,5-dimethyl-3-heptanoic acid.

    Reduction: Formation of 5,5-dimethyl-3-heptene or 5,5-dimethylheptane.

    Substitution: Formation of 5,5-dimethyl-3-heptyne-2,6-dichloride or 5,5-dimethyl-3-heptyne-2,6-dibromide.

Scientific Research Applications

5,5-Dimethyl-3-heptyne-2,6-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-3-heptyne-2,6-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The alkyne moiety can also participate in reactions with nucleophiles, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethyl-3-heptyne: Similar structure but lacks hydroxyl groups.

    3-Heptyne-2,6-diol: Similar structure but without the dimethyl substitution at the 5-position.

    5,5-Dimethyl-3-heptanol: Similar structure but with a single hydroxyl group and no triple bond.

Uniqueness

Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

61228-11-3

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

5,5-dimethylhept-3-yne-2,6-diol

InChI

InChI=1S/C9H16O2/c1-7(10)5-6-9(3,4)8(2)11/h7-8,10-11H,1-4H3

InChI Key

KXNQCOMPVJNIQX-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC(C)(C)C(C)O)O

Origin of Product

United States

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